(Carbethoxymethylene)triphenylphosphorane
Overview
Description
Mechanism of Action
Target of Action
(Carbethoxymethylene)triphenylphosphorane, also known as (Ethoxycarbonylmethylene)triphenylphosphorane or Ethyl 2-(triphenylphosphoranylidene)acetate, is a Wittig reagent . Its primary targets are the oxygen centers in ketones and aldehydes .
Mode of Action
This compound interacts with its targets by replacing the oxygen centers in ketones and aldehydes with a carbethoxymethylene group . This reaction is generally used in the Horner−Wadsworth−Emmons (HWE) reaction .
Result of Action
The result of the action of this compound is the transformation of ketones and aldehydes into different compounds through the replacement of their oxygen centers . This can lead to various molecular and cellular effects, depending on the specific roles of the transformed compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is a white solid that is soluble in organic solvents , suggesting that its action may be influenced by the presence and nature of such solvents. Additionally, the compound’s storage temperature is 2-8°C , indicating that its stability may be affected by temperature.
Biochemical Analysis
Biochemical Properties
(Carbethoxymethylene)triphenylphosphorane is a Wittig reagent, generally used in Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A and (−)-dictyostatin
Molecular Mechanism
This compound is used to replace oxygen centers in ketones and aldehydes with CHCO2Et
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethoxycarbonylmethylene)triphenylphosphorane is typically synthesized through the reaction of triphenylphosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired ylide .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of (Ethoxycarbonylmethylene)triphenylphosphorane on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonylmethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Aprotic solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating.
Major Products
The major products of reactions involving (Ethoxycarbonylmethylene)triphenylphosphorane are alkenes, specifically ethyl-substituted alkenes when reacting with aldehydes or ketones .
Scientific Research Applications
(Ethoxycarbonylmethylene)triphenylphosphorane is widely used in scientific research, particularly in organic chemistry. Its applications include:
Synthesis of Indoles: It is used in the preparation of indoles from o-nitrobenzaldehydes.
Synthesis of Coumarins: It is employed in the synthesis of coumarins from o-hydroxy acetophenone.
Cholinesterase Inhibition: The compound acts as an inhibitor of cholinesterase, making it relevant in biochemical studies.
Comparison with Similar Compounds
(Ethoxycarbonylmethylene)triphenylphosphorane can be compared to other Wittig reagents, such as:
(Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure but with a methoxy group instead of an ethoxy group.
(Carbomethoxymethylene)triphenylphosphorane: Another related compound used in similar reactions but with different substituents affecting its reactivity.
The uniqueness of (Ethoxycarbonylmethylene)triphenylphosphorane lies in its specific reactivity and the types of products it forms, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHPVYJPDKJYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061485 | |
Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | (Carbethoxymethylene)triphenylphosphorane | |
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CAS No. |
1099-45-2 | |
Record name | Ethyl triphenylphosphoranylideneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
Source | ChemIDplus | |
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Record name | (Carbethoxymethylene)triphenylphosphorane | |
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Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Ethyl (triphenylphosphoranylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.865 | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX75SQL8ZF | |
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A: (Ethoxycarbonylmethylene)triphenylphosphorane is best known for its role as a reagent in the Wittig reaction. [, , , , , , , , , , , , ] This reaction allows for the formation of an alkene from the reaction of an aldehyde or ketone with a triphenylphosphonium ylide, such as (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is particularly useful for the formation of α,β-unsaturated esters, as demonstrated by its reaction with aldehydes. []
ANone: Certainly! Researchers have successfully utilized (Ethoxycarbonylmethylene)triphenylphosphorane to synthesize various compounds, including:
- 4,5:7,8-di-O-isopropylidene KDO ethyl ester: The compound was synthesized using (Ethoxycarbonylmethylene)triphenylphosphorane in a multi-step process involving a Wittig reaction, silylation, and thioacetal deprotection. []
- Ethyl trans-cinnamate: This compound, often used as a fragrance and flavoring agent, was synthesized via a Wittig reaction between benzaldehyde and (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is highly stereoselective, favoring the trans isomer. []
- Egonol: A benzofuran natural product with various biological activities, egonol was synthesized through a concise route utilizing a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane as a key step. []
- 3-Substituted pyrano[2,3-a]carbazoles: These compounds, studied for their potential biological activities, were synthesized using a variety of methods, including a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane. This highlights the versatility of the reagent in accessing diverse heterocyclic structures. [, ]
ANone: (Ethoxycarbonylmethylene)triphenylphosphorane has a unique structure that dictates its reactivity:
ANone: While a powerful reagent, (Ethoxycarbonylmethylene)triphenylphosphorane has limitations:
A: Yes, the structure of (Ethoxycarbonylmethylene)triphenylphosphorane can be modified to fine-tune its reactivity and selectivity. [, ] For example:
ANone: (Ethoxycarbonylmethylene)triphenylphosphorane can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure. For instance, the chemical shifts and coupling constants of the olefinic protons in the 1H NMR spectrum can be used to establish the stereochemistry of the product alkene. []
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